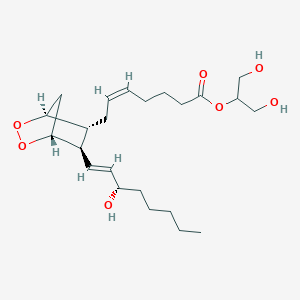
2-glyceryl-Prostaglandin H2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostaglandin H2 2-glyceryl ester is a 2-monoglyceride obtained by formal condensation of the carboxy group of prostaglandin H2 with the 2-hydroxy group of glycerol. It has a role as a human metabolite. It is a 2-monoglyceride, an olefinic compound, an organic peroxide, a prostaglandins H, a secondary alcohol and a bridged compound. It derives from a prostaglandin H2.
Scientific Research Applications
1. Structural Insights and Drug Targets
Prostaglandin H2 synthase, an integral membrane enzyme, plays a crucial role in the synthesis of 2-glyceryl-Prostaglandin H2. Gupta et al. (2004) presented a 2.0 A resolution X-ray crystal structure of ovine prostaglandin H2 synthase-1, offering valuable insights for drug design, especially targeting the peroxidase site of the enzyme (Gupta et al., 2004).
2. Ophthalmic Applications
Woodward et al. (2016) explored the pharmacological identity of Prostaglandin E2 (PGE2)-2-glyceryl ester, revealing its distinct behavior in lowering intraocular pressure in ocular hypertensive monkeys. This suggests potential applications in treating conditions like glaucoma (Woodward, Poloso, & Wang, 2016).
3. Cellular Signal Transduction
Nirodi et al. (2004) reported that the glyceryl ester of PGE2 (PGE2-G) induces calcium accumulation and activates signal transduction in macrophage cells, independent of its hydrolysis to PGE2. This emphasizes its role in cellular signaling and potential therapeutic applications in immune modulation (Nirodi et al., 2004).
4. In Vivo Metabolism and Pharmacological Properties
Kozak et al. (2001) investigated the metabolism of prostaglandin glycerol esters (PG-Gs) and their pharmacological properties. Their findings suggest that endocannabinoid-derived PG-like compounds could be stable enough in humans to exert systemic actions, highlighting their potential in therapeutic applications (Kozak et al., 2001).
5. Identification of Specific Receptors
Brüser et al. (2017) identified the UDP receptor P2Y6 as the specific target of PGE2-G. Their research provides insights into the signaling mode of prostaglandin glycerol esters, emphasizing their importance in biomedical research (Brüser et al., 2017).
6. Novel G Protein-Coupled Receptor Activation
Richie-Jannetta et al. (2010) demonstrated that prostaglandin glyceryl esters activate a novel G protein-coupled receptor in cell lines, independent of their hydrolysis products. This discovery opens avenues for exploring new signaling pathways in pharmacology (Richie-Jannetta et al., 2010).
properties
Molecular Formula |
C23H38O7 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl (Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoate |
InChI |
InChI=1S/C23H38O7/c1-2-3-6-9-17(26)12-13-20-19(21-14-22(20)30-29-21)10-7-4-5-8-11-23(27)28-18(15-24)16-25/h4,7,12-13,17-22,24-26H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,19+,20+,21-,22+/m0/s1 |
InChI Key |
XWDRGTGPJCBPGC-PKBBWAGBSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(CO)CO)OO2)O |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)OC(CO)CO)OO2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



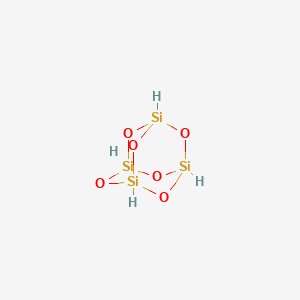
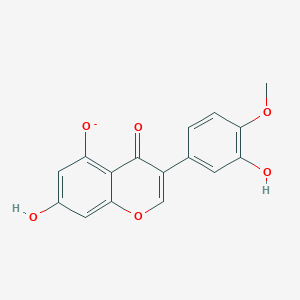

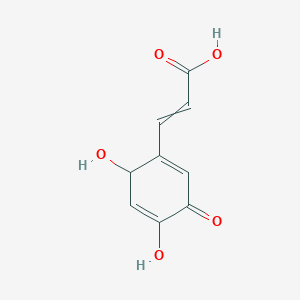
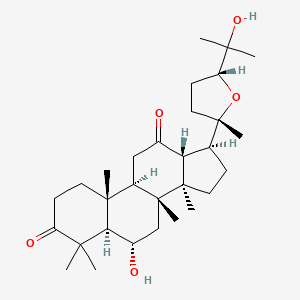
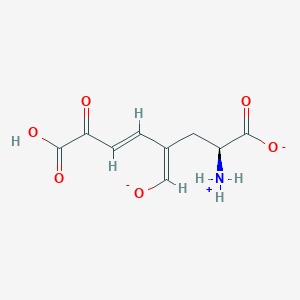
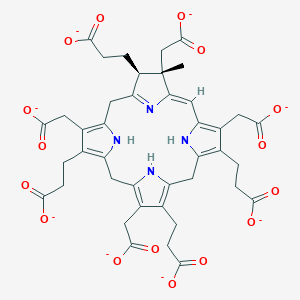
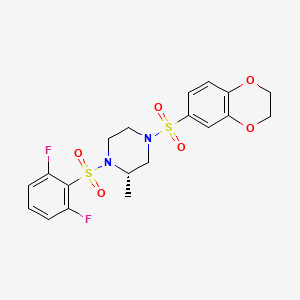
![4-[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1264951.png)

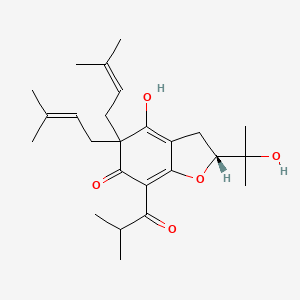

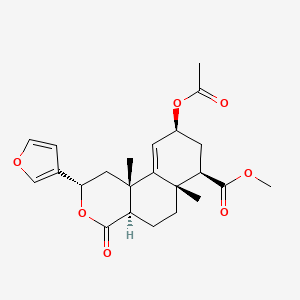
![N-(4-cyclohexylbutyl)-2-[(1R,2S,3R,4S)-3-[[2-[2-(ethylamino)-2-oxoethoxy]-5-fluorophenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B1264962.png)